molecular formula C8H5ClO4 B8294611 4-Chlorobenzo[d][1,3]dioxole-5-carboxylic acid

4-Chlorobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No. B8294611
M. Wt: 200.57 g/mol
InChI Key: UTRAQWUUQVYTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741479B2

Procedure details

To a vial containing methyl 4-chlorobenzo[d][1,3]dioxole-5-carboxylate (395.8 mg, 1.8 mmol, 1 equiv.) in 3:1 THF:H2O (15 mL) was added LiOH.H2O (153.3 mg, 3.7 mmol, 2 equiv.). The vial was capped and the mixture was stirred at 70° C. for 2 h, diluted with water, acidified with 1M HCl to pH <3, and extracted with ethyl acetate. The combined organic layers was dried over anhydrous Na2SO4, filtered and the solvent was removed under vacuum to give a quantitative yield of 4-chlorobenzo[d][1,3]dioxole-5-carboxylic acid as a white solid.
Name
methyl 4-chlorobenzo[d][1,3]dioxole-5-carboxylate
Quantity
395.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
LiOH.H2O
Quantity
153.3 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[O:9][CH2:8][O:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([O:13]C)=[O:12].C1COCC1.O[Li].O.Cl>O>[Cl:1][C:2]1[C:10]2[O:9][CH2:8][O:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
methyl 4-chlorobenzo[d][1,3]dioxole-5-carboxylate
Quantity
395.8 mg
Type
reactant
Smiles
ClC1=C(C=CC=2OCOC21)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
LiOH.H2O
Quantity
153.3 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=2OCOC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.